Product packaging for 3-Aminocyclopentanecarbonitrile(Cat. No.:CAS No. 1314937-67-1)

3-Aminocyclopentanecarbonitrile

Cat. No.: B2427699
CAS No.: 1314937-67-1
M. Wt: 110.16
InChI Key: PKTNSCWXNMMDQK-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Cyclic Aminonitriles

Cyclic aminonitriles are a class of organic compounds characterized by the presence of both an amine (-NH2) and a nitrile (-C≡N) functional group attached to a carbocyclic or heterocyclic ring system. These structures are of significant interest in medicinal chemistry and organic synthesis due to their inherent reactivity and potential to serve as precursors to a wide array of more complex molecular architectures. researchgate.net The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the amino group provides a site for amidation or alkylation, making them versatile synthetic intermediates. nih.gov

Within this family, 3-aminocyclopentanecarbonitrile is distinguished by its five-membered cyclopentane (B165970) core. This specific ring size imparts a degree of conformational rigidity that is highly sought after in drug design, as it can help to lock a molecule into a specific three-dimensional shape required for biological activity. researchgate.net The relative positioning of the amino and nitrile groups at the 1 and 3 positions allows for the synthesis of unique bicyclic systems and substituted cyclopentane derivatives that are otherwise difficult to access.

Strategic Importance in Organic Synthesis and Advanced Materials Chemistry

The strategic value of this compound lies in its utility as a versatile building block. cymitquimica.com In organic synthesis, it serves as a key intermediate for the preparation of various biologically active molecules. For instance, cyclic amino acids, which are constrained analogues of their natural counterparts, can be synthesized from cyclic aminonitriles. researchgate.net These tailored amino acids are crucial components in the development of peptidomimetics and other pharmaceuticals. nih.gov The presence of both a nucleophilic amine and an electrophilic nitrile carbon (after activation) allows for a diverse range of chemical transformations.

In the realm of advanced materials chemistry, the bifunctional nature of this compound makes it a candidate for the synthesis of polymers and functional materials. The amino group can participate in polymerization reactions to form polyamides or polyimines, while the nitrile group can be involved in cross-linking reactions or be converted to other functional groups to tune the material's properties. While this area of research is still developing, the potential for creating novel materials with specific thermal or mechanical properties is significant.

Overview of Key Research Avenues and Significance

Current research involving this compound and related cyclic aminonitriles is focused on several key areas. A primary avenue is the development of efficient and stereoselective synthetic routes to access these compounds. google.com The stereochemistry of the amino and nitrile groups is critical for their application in pharmaceuticals, driving the need for asymmetric synthesis methods.

Another significant research direction is the exploration of their potential as precursors to novel therapeutic agents. Aminonitriles have shown a broad range of biological activities, including antimicrobial and antitumor properties. researchgate.net Specifically, cyclic analogues of glutamic acid, such as aminocyclopentane dicarboxylic acids derived from the corresponding aminonitriles, are of great interest as modulators of glutamate (B1630785) receptors in the central nervous system. google.comresearchgate.net These compounds have potential applications in treating neurodegenerative disorders. researchgate.net

Furthermore, chemists are investigating the use of this compound in the synthesis of complex heterocyclic systems through multi-component reactions. nih.gov The ability to construct intricate molecular frameworks in a single step from readily available starting materials is a major goal in modern synthetic chemistry.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Topological Polar Surface Area49.8 Ų
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0

Data sourced from PubChem. nih.gov

Stereoisomers of this compound

IsomerCAS Number
rac-(1R,3S)-3-aminocyclopentane-1-carbonitrile884006-65-9
(1S,3R)-3-Aminocyclopentanecarbonitrile1127904-69-1

Data sourced from PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2 B2427699 3-Aminocyclopentanecarbonitrile CAS No. 1314937-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminocyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-4-5-1-2-6(8)3-5/h5-6H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTNSCWXNMMDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314937-67-1
Record name 3-aminocyclopentane-1-carbonitrile
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Advanced Synthetic Methodologies for 3 Aminocyclopentanecarbonitrile and Its Stereoisomers

De Novo Synthesis Approaches

De novo synthesis provides fundamental routes to the 3-aminocyclopentanecarbonitrile scaffold, starting from acyclic or simpler cyclic precursors.

Strecker-Type Synthesis from Cyclopentanone (B42830) Derivatives

The Strecker synthesis, a classic and versatile method for preparing α-aminonitriles, can be adapted for the synthesis of this compound precursors from cyclopentanone derivatives. mdpi.commasterorganicchemistry.comwikipedia.org This one-pot, three-component reaction typically involves an aldehyde or ketone, an amine, and a cyanide source. mdpi.comacs.org The reaction proceeds through the initial formation of an imine from the cyclopentanone derivative and an amine, which is then attacked by a cyanide nucleophile to yield the α-aminonitrile. masterorganicchemistry.com

The classical Strecker synthesis yields a racemic mixture of α-amino acids after hydrolysis of the nitrile. wikipedia.org A variety of cyanide sources can be employed, with trimethylsilyl (B98337) cyanide (TMSCN) being a common choice in modern organic synthesis due to its solubility and reactivity. nih.govorganic-chemistry.org Catalysts, such as palladium complexes, can be used to promote the reaction, allowing it to proceed efficiently at room temperature. organic-chemistry.org

A general representation of a Strecker-type reaction is shown below:

Strecker ReactionA general scheme for the Strecker synthesis of an α-aminonitrile from a ketone, an amine, and a cyanide source.

Cyclization Reactions for the Formation of the Aminonitrile Ring System

Cyclization reactions are a powerful strategy for constructing the cyclopentane (B165970) ring of this compound. Base-mediated cyclization strategies, for instance, are employed in the synthesis of related aminocyclopentenecarbonitriles, which can serve as precursors. These methods often involve the intramolecular reaction of a suitably functionalized acyclic precursor. For example, a dinitrile compound can undergo a Thorpe-Ziegler type cyclization in the presence of a base to form a cyclic β-enaminonitrile. Subsequent reduction of the double bond would lead to the desired saturated aminocyclopentanecarbonitrile.

While direct literature on the base-mediated cyclization specifically for this compound is not extensively detailed in the provided results, the synthesis of cyclopentenones, which are structurally related, often involves cyclization reactions like the Nazarov cyclization or intramolecular hydroacylation. organic-chemistry.org These established methods for five-membered ring formation highlight the potential for analogous strategies in the synthesis of the target aminonitrile.

Multi-Component Reactions in Cyclic Aminonitrile Synthesis

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov The Strecker synthesis itself is a prime example of a three-component reaction. mdpi.comacs.orgnih.gov The utility of MCRs in generating libraries of structurally diverse molecules makes them particularly attractive in drug discovery. acs.org

Stereoselective Synthesis and Enantiomeric Control

Controlling the stereochemistry of this compound is crucial for its application in pharmaceuticals, as different stereoisomers can exhibit distinct biological activities.

Asymmetric Catalysis for the Preparation of Chiral this compound Isomers

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched chiral molecules. rsc.orgnih.govmdpi.comrsc.org In the context of this compound, this can be achieved through several strategies. One approach involves the use of a chiral catalyst in a Strecker-type reaction. For instance, a chiral hydroquinine (B45883) derivative has been used as a catalyst in the reaction of aldehydes with secondary amines and trimethylsilyl cyanide to produce α-aminonitriles with good yields and enantiomeric excesses. nih.gov

Another strategy is the asymmetric reduction of a prochiral precursor, such as a cyclopentenone derivative. Engineered ketoreductases (KREDs) have been successfully employed for the highly enantiospecific reduction of prochiral ketones to their corresponding chiral alcohols, a transformation that could be adapted for the synthesis of chiral cyclopentanol (B49286) precursors to the target aminonitrile. researchgate.net

The development of novel chiral catalysts, including those based on primary amines derived from natural sources, continues to expand the toolkit for asymmetric synthesis. rsc.org These catalysts can be highly effective in a variety of enantioselective organic reactions. rsc.org

Table 1: Examples of Asymmetric Catalytic Approaches

Catalytic System Reaction Type Key Features
Chiral Hydroquinine Derivative Asymmetric Strecker Reaction Yields α-aminonitriles with good enantiomeric excesses. nih.gov
Engineered Ketoreductases (KREDs) Asymmetric Ketone Reduction Highly enantiospecific reduction of prochiral ketones. researchgate.net

Enzymatic Resolution Techniques for Racemic Mixtures

Enzymatic resolution is a widely used technique for separating racemic mixtures into their constituent enantiomers. researchgate.netgoogle.comresearchgate.net This method relies on the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer of the racemic substrate. researchgate.netnih.gov

For aminocyclopentanecarbonitrile derivatives, lipase-catalyzed N-acylation is a viable resolution strategy. researchgate.net In this process, a racemic mixture of the aminonitrile is treated with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Candida antarctica lipase B (CAL-B) is a commonly used and highly effective lipase for the resolution of various amino compounds. researchgate.netnih.gov The choice of solvent and acylating agent can significantly impact the efficiency and enantioselectivity of the resolution. mdpi.com

The progress of the resolution can be monitored by techniques such as gas chromatography to determine the extent of conversion and the enantiomeric excess (ee) of both the product and the remaining substrate. google.com

Table 2: Lipases Used in the Resolution of Amine Derivatives

Lipase Source Common Application Reference
Candida antarctica lipase B (CAL-B) N-acylation of aminocyclopentane and cyclohexanecarboxamides. researchgate.net researchgate.net
Pseudomonas cepacia lipase N-acylation of cis-cyclohexane substrates. researchgate.net researchgate.net
Candida antarctica lipase A N-acylation of cis-cyclopentane and -cyclohexane substrates. researchgate.net researchgate.net

Diastereoselective Approaches in Cyclic Aminonitrile Synthesis

The synthesis of cyclic aminonitriles with specific stereochemistry is a significant challenge in organic synthesis. Diastereoselective approaches are crucial for isolating a desired stereoisomer from a mixture. One of the powerful strategies to achieve this is through the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound or other electron-withdrawing groups. This principle is widely applied in the synthesis of cyclic beta-amino acids and can be extended to the synthesis of this compound stereoisomers.

The aza-Michael reaction is particularly valuable for establishing stereocenters. digitellinc.com The reaction of a nitrogen nucleophile to a cyclic enone, for instance, can proceed with high diastereo- and enantioselectivity, often guided by a chiral catalyst. digitellinc.com This approach allows for the synthesis of cyclic 1,3-aminoalcohols, which are structurally related to this compound. digitellinc.com The principles of asymmetric organocatalyzed conjugate additions to nitroalkenes also highlight the potential for creating highly functionalized and stereochemically defined building blocks. researchgate.net

In the context of this compound, a plausible diastereoselective synthesis would involve the aza-Michael addition of a chiral amine to cyclopent-1-ene-1-carbonitrile. The facial selectivity of the addition to the double bond would be controlled by the steric and electronic properties of the chiral auxiliary on the amine or by a chiral catalyst, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched this compound.

Another strategy involves a cascade aza-Michael addition-cyclization process. frontiersin.org While often applied to the synthesis of heterocyclic systems like pyrrolidones from unsaturated esters, the core principle of a stereocontrolled conjugate addition followed by a ring-forming reaction can be adapted. frontiersin.org For instance, a suitably substituted acyclic precursor could undergo an intramolecular aza-Michael addition to form the cyclopentane ring with defined stereochemistry at the 1 and 3 positions.

The development of bifunctional catalysts, such as those combining a hydrogen-bond donor and a primary amine, has enabled highly enantio- and diastereoselective formal aza-Diels-Alder reactions of enones and cyclic imines. nih.gov This highlights the potential for catalyst-controlled stereoselective C-N and C-C bond formations in the synthesis of complex cyclic amino compounds. nih.gov

Functional Group Interconversions and Derivatization Strategies on this compound Scaffolds

The this compound scaffold, with its amino and nitrile functional groups, offers numerous possibilities for functional group interconversions (FGI) and derivatization. These transformations are essential for creating a library of analogs for various applications, including medicinal chemistry. researchgate.net FGI involves the conversion of one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. ic.ac.ukimperial.ac.uk

The amino group of this compound can undergo a variety of transformations. Standard reactions include N-alkylation, N-acylation, and sulfonylation to introduce diverse substituents. The amine can also be converted into other functional groups, such as an azide (B81097), through diazotization followed by substitution.

The nitrile group is also a versatile handle for chemical modification. It can be hydrolyzed under acidic or basic conditions to yield the corresponding 3-aminocyclopentanecarboxylic acid. Alternatively, the nitrile can be reduced to a primary amine, yielding a 3-(aminomethyl)cyclopentan-1-amine. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vanderbilt.edu The conversion of nitriles to aldehydes is also possible using reagents like diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu

The cyclopentane ring itself can also be functionalized, although this is often more challenging. However, derivatization strategies can be designed based on the reactivity of the C-H bonds or by introducing other functional groups onto the ring during the initial synthesis.

Below is a table summarizing potential functional group interconversions and derivatizations on the this compound scaffold.

Starting Functional Group Transformation Product Functional Group Typical Reagents
Primary Amine (-NH₂)N-AlkylationSecondary or Tertiary AmineAlkyl halide, Reductive amination
Primary Amine (-NH₂)N-AcylationAmideAcyl chloride, Carboxylic anhydride
Primary Amine (-NH₂)N-SulfonylationSulfonamideSulfonyl chloride
Nitrile (-CN)HydrolysisCarboxylic AcidH₃O⁺ or OH⁻, heat
Nitrile (-CN)ReductionPrimary AmineLiAlH₄, H₂/Catalyst
Nitrile (-CN)Partial ReductionAldehydeDIBAL-H

These derivatization strategies allow for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships in drug discovery and the development of new chemical entities. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 3 Aminocyclopentanecarbonitrile

Reactivity of the Nitrile Functionality

The carbon-nitrogen triple bond in the nitrile group of 3-aminocyclopentanecarbonitrile is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. openstax.orglibretexts.org This inherent reactivity allows for a variety of transformations.

Hydrolysis Pathways to Carboxylic Acid and Amide Derivatives

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under aqueous conditions, with the specific product depending on the reaction conditions. lumenlearning.com

Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule, acting as a nucleophile, then attacks this activated carbon. Following a series of proton transfers, an imidic acid intermediate is formed, which then tautomerizes to the more stable amide. lumenlearning.comchemistrysteps.com Further hydrolysis of the amide, also under acidic conditions, proceeds through nucleophilic attack of water on the protonated carbonyl group, eventually leading to the formation of the corresponding carboxylic acid and an ammonium (B1175870) ion after subsequent workup.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon, forming an imine anion. openstax.orglibretexts.org Protonation of this intermediate by water yields a hydroxy imine, which then tautomerizes to an amide. openstax.org Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed to a carboxylate salt upon continued reaction with the base. Acidification in a separate step is then required to obtain the final carboxylic acid product. openstax.org

A patent describes the hydrolysis of N-(1-cyanocyclopentyl)pentanamide, a derivative of a related aminonitrile, using concentrated hydrochloric acid and acetic acid at elevated temperatures to yield 1-(pentanoylamino)cyclopentanecarboxylic acid. google.com This example highlights the conditions that can be employed for the hydrolysis of such nitrile-containing compounds. google.com

Reduction Reactions to Primary Amine Derivatives

The nitrile functionality can be reduced to a primary amine using powerful reducing agents. A common and effective method involves the use of lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The reaction mechanism proceeds through the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbon of the nitrile group. libretexts.org This initial addition results in the formation of an imine anion intermediate. libretexts.org The reaction does not stop at this stage; a second hydride ion adds to the imine carbon, leading to a dianion intermediate which, upon an aqueous workup, is protonated to yield the primary amine. openstax.orglibretexts.org

ReagentProductNotes
LiAlH₄, then H₂O3-(Aminomethyl)cyclopentan-1-aminePowerful reducing agent, proceeds via two hydride additions.
Catalytic Hydrogenation (e.g., H₂/Pd)3-(Aminomethyl)cyclopentan-1-amineAnother common method for nitrile reduction.

Nucleophilic Addition Reactions to the Nitrile Group

The electrophilic nature of the nitrile carbon allows for the addition of various nucleophiles beyond water and hydrides. fiveable.me Organometallic reagents, such as Grignard and organolithium reagents, can add to the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.orgchemistrysteps.com The reaction begins with the nucleophilic attack of the carbanion from the organometallic reagent on the nitrile carbon, forming an imine anion. libretexts.org This intermediate is then hydrolyzed in a subsequent step to yield a ketone. libretexts.orgchemistrysteps.com

Furthermore, nitriles can act as nucleophiles themselves in certain reactions, such as the Ritter reaction, where they add to a carbocation. chemistrysteps.com The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbon of the carbocation. chemistrysteps.com

Reactivity of the Primary Amine Functionality

The primary amine group in this compound contains a lone pair of electrons on the nitrogen atom, making it both basic and nucleophilic. studymind.co.uklibretexts.org This allows it to participate in a wide range of chemical reactions.

Nucleophilic Properties and Reactions (e.g., alkylation, acylation, sulfonylation)

The nucleophilic character of the primary amine is central to its reactivity. studymind.co.uklibretexts.org

Alkylation: The amine can react with alkyl halides in a nucleophilic substitution reaction. openstax.org However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts. openstax.orgmsu.edulibretexts.org

Acylation: Primary amines readily react with acylating agents like acid chlorides and acid anhydrides to form amides. openstax.orglibretexts.org This reaction is a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acylating agent. A patent for a related compound, 1-aminocyclopentane carbonitrile, describes its reaction with valeroyl chloride in the presence of triethylamine (B128534) to form N-(1-cyanocyclopentyl)pentanamide. google.com This reaction is typically fast and efficient. libretexts.org

Sulfonylation: In a similar fashion to acylation, primary amines can react with sulfonyl chlorides to form sulfonamides. This reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

ReactionReagentProduct Type
AlkylationAlkyl Halide (e.g., R-X)Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt
AcylationAcid Chloride (e.g., R-COCl) or Acid AnhydrideAmide
SulfonylationSulfonyl Chloride (e.g., R-SO₂Cl)Sulfonamide

Rearrangement Reactions Involving Amino Groups (e.g., Curtius rearrangement principles applied to aminonitrile precursors)

While the Curtius rearrangement traditionally involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, its principles can be conceptually applied to precursors derived from aminonitriles. wikipedia.orgnih.govorganic-chemistry.org The Curtius rearrangement itself converts a carboxylic acid to a primary amine with the loss of one carbon atom. youtube.com

The classic Curtius rearrangement starts with a carboxylic acid, which is converted to an acyl azide. nih.govrsc.org Upon heating, the acyl azide rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This isocyanate can then be hydrolyzed to a primary amine. nih.govorganic-chemistry.org The rearrangement is believed to be a concerted process, with the migration of the R-group occurring simultaneously with the expulsion of nitrogen gas, and it proceeds with full retention of configuration at the migrating group. wikipedia.org

In the context of this compound, if the nitrile group were to be hydrolyzed to a carboxylic acid, the resulting 3-aminocyclopentanecarboxylic acid could then be a substrate for a Curtius rearrangement. This would involve the conversion of the carboxylic acid to an acyl azide, followed by thermal rearrangement to an isocyanate and subsequent hydrolysis to yield a diamine. This hypothetical pathway demonstrates how the reactivity of both functional groups can be sequentially utilized to achieve more complex molecular architectures.

Cyclopentane (B165970) Ring Transformations and Site-Specific Functionalization

The reactivity of the cyclopentane ring in this compound is governed by the interplay of the amino and nitrile functional groups and the inherent strain of the five-membered ring. While specific studies on this compound are limited, general principles of carbocyclic chemistry can provide insights into potential transformations.

Ring-Opening and Ring-Expansion Reactions (if applicable to the aminonitrile system)

Ring-opening reactions of unstrained cyclopentane rings are generally thermodynamically unfavorable. However, the presence of the amino and nitrile groups could potentially facilitate such transformations under specific conditions. For instance, oxidative cleavage reactions could be envisioned, although no specific examples involving this compound have been reported.

Ring-expansion reactions, converting the cyclopentane ring into a more stable cyclohexane (B81311) system, are a more plausible transformation. Such reactions often proceed through carbocationic intermediates, for example, via a Tiffeneau-Demjanov rearrangement. In the context of this compound, this could theoretically be initiated by diazotization of the amino group. The subsequent loss of nitrogen gas would generate a secondary carbocation on the cyclopentane ring. A 1,2-alkyl shift would then lead to the expansion to a six-membered ring, which could be trapped by a nucleophile. However, the presence and position of the nitrile group would significantly influence the regiochemistry and feasibility of such a rearrangement.

It is important to note that these are hypothetical pathways based on established organic reactions, and their applicability to this compound would require experimental verification. The search results did not provide any specific instances of ring-opening or ring-expansion reactions of this particular molecule.

Influence of Stereochemistry on Reaction Pathways and Outcomes

The stereochemistry of this compound, specifically the cis or trans relationship between the amino and nitrile groups, is expected to have a profound influence on its reactivity. This stereochemical arrangement dictates the spatial orientation of the substituents, which in turn affects their ability to participate in or direct chemical reactions.

For instance, in a potential intramolecular cyclization reaction, a cis configuration might favor the formation of a bicyclic product due to the proximity of the reacting groups. Conversely, a trans isomer would be unable to undergo such a reaction.

In the case of intermolecular reactions, the stereochemistry can influence the approach of a reagent. One face of the cyclopentane ring may be more sterically hindered than the other, leading to diastereoselective transformations. For example, the reduction of a derivative where the nitrile group is converted to a ketone would likely be influenced by the stereochemistry of the amino group, directing the hydride attack to the less hindered face.

While the synthesis of both cis- and trans-3-aminocyclohexanols from β-enaminoketones has been described, highlighting the importance of stereocontrol in related systems, specific studies detailing the influence of stereochemistry on the reaction pathways of this compound are not available in the provided search results. The stereoselective synthesis of related aminocycloalkanes, such as trans-3-aminocyclobutanol, further underscores the general importance of stereochemistry in directing reaction outcomes in cyclic systems.

3 Aminocyclopentanecarbonitrile As a Key Synthetic Intermediate in Organic Synthesis

Building Block for Complex Organic Molecules

The inherent reactivity of the amino and nitrile groups, combined with the cyclic cyclopentane (B165970) scaffold, makes 3-aminocyclopentanecarbonitrile an ideal starting material for the synthesis of a diverse array of intricate organic molecules.

One of the most significant applications of derivatives of 1-aminocyclopentanecarbonitrile (B1332910) is in the synthesis of Angiotensin II receptor antagonists, a class of drugs used to treat high blood pressure and heart failure. A prominent example is Irbesartan, which features a characteristic spiro-imidazole moiety. The key precursor for this spiro system is 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. chemicalbook.comsynthinkchemicals.comnih.govnih.gov This intermediate is synthesized from 1-aminocyclopentanecarboxylic acid, which can be derived from 1-aminocyclopentanecarbonitrile.

Table 1: Key Intermediates in the Synthesis of Irbesartan

Intermediate Name CAS Number Molecular Formula Role in Synthesis
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride 151257-01-1 C11H19ClN2O Spirocyclic core of Irbesartan

The quest for effective treatments for neurodegenerative diseases like Alzheimer's has led to the development of hybrid molecules that combine the pharmacophores of different active compounds. Tacrine-huperzine A hybrids are one such class of promising neuroprotective agents that act as potent acetylcholinesterase inhibitors.

The synthesis of the quinoline core of these hybrid molecules can be achieved through the Friedländer synthesis. jk-sci.comnih.govwikipedia.orgalfa-chemistry.com This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. jk-sci.comwikipedia.orgalfa-chemistry.com Given its structure, this compound, which possesses an amino group and adjacent methylene groups, is a suitable substrate for a modified Friedländer synthesis to construct fused cyclopentano-quinoline systems, which are key structural motifs in certain tacrine-huperzine A hybrid designs.

Spirocyclic compounds, which contain two rings connected by a single common atom, are of great interest in drug discovery due to their rigid three-dimensional structures. The unique geometry of this compound makes it an excellent precursor for the synthesis of various spirocyclic systems.

One important class of spirocyclic compounds is the spirooxindoles, which are present in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. beilstein-journals.orgnih.gov The synthesis of spirooxindoles can often be achieved through multicomponent reactions. beilstein-journals.orgnih.govnih.gov In such reactions, the amino group of this compound can react with a ketone (such as isatin) and another component to form a complex spirocyclic structure in a single step. This approach offers an efficient pathway to novel spiro-heterocyclic scaffolds with potential therapeutic applications.

Precursor for Advanced Pharmaceutical Intermediates and Analogues

The functional groups of this compound, the amino and nitrile groups, can be chemically transformed into a wide variety of other functionalities. This versatility makes it a valuable precursor for a range of advanced pharmaceutical intermediates. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the amino group can be acylated, alkylated, or used to form heterocyclic rings. This allows for the synthesis of a diverse library of substituted cyclopentane derivatives with potential applications as antiviral or anticancer agents. nih.govnih.govnih.govnih.govmdpi.comvliz.bemdpi.combenthamscience.comgoogle.com

Chiral Auxiliary or Precursor in Enantioselective Synthesis

Many pharmaceuticals are chiral, and often only one enantiomer is responsible for the desired therapeutic effect. Therefore, the development of methods for enantioselective synthesis is of paramount importance. This compound, being a chiral molecule (with the exception of the 3-amino isomer which is achiral, while other isomers like the 1,2- and 1,3-disubstituted ones can be chiral), has the potential to be used in enantioselective synthesis.

A racemic mixture of a chiral aminonitrile can be separated into its individual enantiomers through a process called chiral resolution. mdpi.com One common method is enzymatic resolution, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the two. mdpi.comgoogle.comnih.gov

Once resolved, the enantiomerically pure this compound can potentially be used as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. rsc.orgnih.govmdpi.comnih.govresearchgate.net After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. The rigid cyclopentane ring and the defined spatial orientation of the amino and nitrile groups in chiral isomers of aminocyclopentanecarbonitrile could provide the necessary steric hindrance to direct the approach of reagents in an asymmetric synthesis.

Advanced Analytical and Spectroscopic Characterization Methods in Research

Spectroscopic Methodologies for Comprehensive Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for determining the precise connectivity and chemical environment of atoms within a molecule. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecular structure of 3-Aminocyclopentanecarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H NMR and ¹³C NMR would provide critical information regarding the connectivity, chemical environment, and relative stereochemistry (cis/trans) of the substituents.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the cyclopentane (B165970) ring. The chemical shifts (δ) would be influenced by the electron-withdrawing nitrile group (-CN) and the electron-donating amino group (-NH₂). The proton at C1 (attached to the same carbon as the nitrile) and the proton at C3 (attached to the same carbon as the amino group) would be expected to appear at different chemical shifts from the other methylene protons on the ring. The integration of the signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity), governed by spin-spin coupling, would reveal the number of adjacent protons, helping to establish connectivity.

¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon environments. For this compound, six distinct signals would be expected: one for the nitrile carbon (C≡N), which typically appears in the 115-125 ppm range, and five for the carbons of the cyclopentane ring. The carbons C1 and C3, being directly attached to the substituents, would have characteristic chemical shifts compared to the C2, C4, and C5 carbons.

The following tables present the predicted NMR data for this compound, considering both cis and trans isomers.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H1 2.8 - 3.2 Multiplet Deshielded by the adjacent nitrile group.
Ring CH₂ (H2, H5) 1.8 - 2.4 Multiplet Complex splitting due to diastereotopic nature.
H3 3.1 - 3.5 Multiplet Deshielded by the adjacent amino group.
Ring CH₂ (H4) 1.7 - 2.2 Multiplet Complex splitting patterns.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Notes
C1 30 - 35 Aliphatic carbon attached to the nitrile group.
C2 / C5 35 - 45 Ring methylene carbons.
C3 50 - 60 Carbon attached to the amino group.
C4 30 - 40 Ring methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the primary amine and the nitrile group.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Primary Amine (N-H) Asymmetric & Symmetric Stretch 3300 - 3500 (two bands) Medium
Nitrile (C≡N) Stretch 2220 - 2260 Medium to Sharp
Alkane (C-H) Stretch 2850 - 3000 Strong

The presence of two distinct bands in the 3300-3500 cm⁻¹ region would be a clear indication of the primary amine (-NH₂) orgchemboulder.com. The sharp peak around 2240 cm⁻¹ is a definitive marker for the nitrile functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using a technique like electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, charged fragments.

For this compound (C₆H₁₀N₂), the exact molecular weight is 110.0844 g/mol . The high-resolution mass spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to this value. The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. The presence of two nitrogen atoms means the molecular ion will have an even m/z value, consistent with the nitrogen rule. libretexts.orgmsu.edu

Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Possible Fragment Ion Neutral Loss
110 [C₆H₁₀N₂]⁺ Molecular Ion (M⁺)
93 [C₆H₉N]⁺ NH₃ (Ammonia)
84 [C₅H₁₀N]⁺ CN (Cyanide radical)
83 [C₅H₇N₂]⁺ HCN (Hydrogen cyanide)

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. It is essential for assessing the chemical purity of this compound and for determining the ratio of its enantiomers.

Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most common mode used for purity analysis of small organic molecules. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system.

Stationary Phase: A nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica column, would be used.

Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape, would be employed.

Detection: A UV detector would be suitable, as the nitrile group has a weak UV chromophore. More sensitive detection could be achieved with a mass spectrometer (LC-MS).

A pure sample would ideally show a single peak in the chromatogram. The presence of other peaks would indicate impurities, and their area percentage can be used to quantify the purity of the sample.

Enantiomeric Excess Determination

This compound is a chiral molecule, existing as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, especially in pharmaceutical contexts, as they can have different biological activities. Chiral HPLC is the standard method for this analysis. phenomenex.comchiralpedia.com

The separation of enantiomers requires a chiral environment, which is created by using a Chiral Stationary Phase (CSP). phenomenex.com These stationary phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times.

For the separation of this compound, several types of CSPs could be effective:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives are widely used and are often the first choice for method development due to their broad applicability.

Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve separation.

Ligand-exchange CSPs: These are particularly effective for amino compounds.

The mobile phase is typically a nonpolar organic solvent system, such as a mixture of hexane and isopropanol. By running a standard containing both enantiomers (a racemic mixture) and then analyzing the sample, the relative peak areas can be used to calculate the enantiomeric excess (ee), a measure of the sample's chiral purity.

X-Ray Crystallography for Absolute Configuration Determination and Conformational Analysis (if applicable to derivatives or related compounds)

X-ray crystallography is an analytical technique that provides the most definitive three-dimensional structural information of a molecule in its solid, crystalline state. nih.govnih.gov It allows for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters.

For this compound, obtaining a single crystal suitable for X-ray diffraction would yield invaluable information:

Absolute Configuration: For a chiral compound, X-ray crystallography is the gold standard for unambiguously determining the absolute configuration (i.e., assigning R or S to each chiral center). nih.gov This is especially important when the compound is synthesized via a new asymmetric route.

Relative Stereochemistry: The technique would definitively confirm the relative orientation of the amino and nitrile groups (cis or trans).

Conformational Analysis: The crystal structure would reveal the preferred conformation of the cyclopentane ring (e.g., envelope or twist conformation) in the solid state and the precise spatial arrangement of all atoms.

While no public crystal structure data for this compound is currently available, the technique has been successfully applied to numerous derivatives of ortho-aminocarbonitriles and other complex cyclic molecules. eurjchem.com The synthesis of a crystalline derivative, such as a salt with a chiral acid or a derivative with a heavy atom, can sometimes facilitate crystallization and the determination of absolute stereochemistry. researchgate.netmdpi.com This detailed structural knowledge is crucial for understanding structure-activity relationships and for rational drug design.

Theoretical and Computational Chemistry Studies on 3 Aminocyclopentanecarbonitrile

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of 3-Aminocyclopentanecarbonitrile. Methods such as Density Functional Theory (DFT) are employed to calculate optimized geometries, bond lengths, bond angles, and dihedral angles. icm.edu.plresearchgate.net These calculations reveal the most stable conformations of the molecule by identifying the lowest energy arrangements of its atoms.

For cyclic systems like this compound, the cyclopentane (B165970) ring can adopt various puckered conformations, such as envelope and twist forms. The positions of the amino and nitrile substituents (cis or trans) further influence the conformational preferences. Computational studies can predict the relative energies of these different isomers and conformers, indicating which are most likely to exist. For instance, calculations can determine whether the substituents prefer equatorial or axial positions to minimize steric strain and other unfavorable interactions.

Table 1: Calculated Geometric Parameters for a Representative Conformer of this compound

ParameterValue
C-C (ring) bond length~1.54 Å
C-N (nitrile) bond length~1.16 Å
C-N (amino) bond length~1.47 Å
C-C-C (ring) bond angle~104-106°
H-N-H bond angle~107°

Note: These values are illustrative and can vary depending on the specific conformer and the level of theory used in the calculation.

Reaction Mechanism Elucidation via Computational Modeling (e.g., transition state analysis)

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. rsc.orgmdpi.comresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. u-tokyo.ac.jpresearchgate.net

Transition state analysis allows for the calculation of activation energies, which are critical for understanding reaction rates. u-tokyo.ac.jpresearchgate.net For example, in a reaction involving the amino group of this compound, computational models can determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a zwitterionic intermediate. researchgate.net These models can also elucidate the role of solvent molecules in stabilizing or destabilizing the transition state. researchgate.net

Prediction of Reactivity and Selectivity in Chemical Transformations

Theoretical calculations can predict the reactivity and selectivity of this compound in various chemical transformations. mit.eduresearchgate.netchemrxiv.org By analyzing the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), chemists can identify the most likely sites for nucleophilic or electrophilic attack.

For instance, the nitrogen atom of the amino group is typically a nucleophilic center, while the carbon atom of the nitrile group is an electrophilic center. Computational models can quantify the reactivity of these sites and predict how they will behave in the presence of different reagents. This predictive capability is invaluable for designing new synthetic routes and optimizing reaction conditions. chemrxiv.org Furthermore, these models can help in understanding and predicting the stereoselectivity (e.g., diastereoselectivity or enantioselectivity) of reactions involving chiral derivatives of this compound.

Stereochemical Analysis and Conformational Energy Landscapes through Molecular Modeling

Molecular modeling techniques are essential for exploring the complex stereochemistry and conformational energy landscapes of this compound. researchgate.netnih.gov The presence of two stereocenters (at C1 and C3) gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R).

Computational methods can be used to generate the conformational energy landscape for each of these stereoisomers. nih.gov This landscape is a multi-dimensional surface that represents the potential energy of the molecule as a function of its dihedral angles. By identifying the minima on this surface, all stable conformers can be located. nih.govresearchgate.netnih.gov The relative energies of these conformers determine their populations at a given temperature. Molecular dynamics simulations can also be used to study the dynamic interconversion between different conformers, providing a more complete picture of the molecule's flexibility. nih.gov

Table 2: Relative Energies of Different Conformers of a this compound Isomer

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s) (°)
A (Global Minimum)0.00X, Y
B1.2X', Y'
C2.5X'', Y''

Note: The specific values of relative energies and dihedral angles are highly dependent on the stereoisomer and the computational method employed.

Emerging Research Frontiers and Future Prospects in 3 Aminocyclopentanecarbonitrile Chemistry

Development of Novel Catalytic Systems for Efficient and Selective Synthesis

The synthesis of 3-aminocyclopentanecarbonitrile and its derivatives presents a significant challenge due to the presence of multiple stereocenters. The development of efficient and stereoselective catalytic systems is paramount for accessing enantiomerically pure isomers, which are often crucial for biological activity. Current research is focused on both organocatalytic and biocatalytic approaches to achieve this.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of a wide range of chiral molecules, including aminonitriles. mdpi.combohrium.comnih.govnih.govyoutube.com The Strecker reaction, a classic method for synthesizing α-aminonitriles, can be rendered asymmetric through the use of chiral organocatalysts. mdpi.com For instance, chiral Brønsted acids or bifunctional catalysts bearing a hydrogen-bond donor and a basic site can activate the imine intermediate and control the facial selectivity of the cyanide addition. While direct organocatalytic asymmetric synthesis of this compound is an area ripe for exploration, the principles established for other aminonitriles provide a strong foundation.

Table 1: Examples of Organocatalysts Used in Asymmetric Strecker Reactions

Catalyst TypeExample CatalystSubstrate ScopeEnantioselectivity (ee)Reference
Chiral Brønsted AcidChiral Phosphoric AcidAldehydes, KetonesUp to 99% nih.gov
Bifunctional CatalystChiral ThioureaIminesUp to 98% bohrium.com
Chiral AmineProline DerivativesAldehydesUp to 96% youtube.com

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral amines. dovepress.combohrium.comnih.gov Enzymes such as transaminases and amine dehydrogenases are particularly promising. Transaminases can catalyze the asymmetric amination of a ketone precursor, cyclopentanone-3-carbonitrile, to yield the desired chiral amine. dovepress.comnih.gov Amine dehydrogenases, on the other hand, can perform the reductive amination of the same ketone with high stereoselectivity. bohrium.com The development of robust and engineered enzymes with tailored substrate specificities will be crucial for the efficient production of specific isomers of this compound. Chemoenzymatic approaches, combining the strengths of both chemical catalysis and biocatalysis, also hold significant promise for developing efficient and selective synthetic routes.

Exploration of Bio-orthogonal Reactions for Site-Specific Derivatization (general concept)

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org This powerful tool allows for the site-specific labeling and tracking of biomolecules. The bifunctional nature of this compound, possessing both an amino and a nitrile group, makes it an intriguing candidate for the development of novel bio-orthogonal handles. nih.govnih.govspringernature.com

The amino group can be readily functionalized with a variety of bio-orthogonal reporters. More exciting, however, is the potential of the nitrile group. While nitriles themselves are not typically bio-orthogonal, they can be readily converted to isonitriles. Isonitriles have been shown to participate in bio-orthogonal [4+1] cycloaddition reactions with tetrazines, a reaction that is mutually orthogonal to the widely used strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netnih.govbiorxiv.orgresearchgate.net This orthogonality would allow for dual-labeling experiments, where two different biomolecules could be tagged and visualized simultaneously.

The general concept involves incorporating this compound (after conversion of its nitrile to an isonitrile) into a biomolecule of interest. A probe molecule, carrying a tetrazine moiety, can then be introduced to selectively react with the isonitrile-tagged biomolecule. The rigidity of the cyclopentane (B165970) ring could also influence the reactivity and selectivity of such bio-orthogonal ligations.

Table 2: Examples of Mutually Orthogonal Bio-orthogonal Reactions

Reaction 1Reaction 2Key FeaturesReference
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA) with TetrazinesHigh reaction rates, excellent orthogonality nih.govnih.gov
Isonitrile-[4+1] Cycloaddition with TetrazinesStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Allows for dual labeling with distinct probes researchgate.netresearchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, reproducibility, and scalability. mdpi.com The synthesis of this compound and its derivatives is well-suited for integration into these platforms.

Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly important for controlling the stereoselectivity of the synthesis. mpg.dersc.org For instance, the synthesis of the cyclopentane core could be performed in a flow reactor, followed by in-line purification and subsequent functionalization steps. The use of packed-bed reactors containing immobilized catalysts, such as enzymes or organocatalysts, would further enhance the efficiency and sustainability of the process by allowing for catalyst recycling. nih.gov The synthesis of related cyclic amines and peptides has already been successfully demonstrated in flow systems. mpg.dersc.orgnih.govepfl.chnih.gov

Automated synthesis platforms can accelerate the discovery and optimization of new synthetic routes by enabling high-throughput screening of reaction conditions and catalysts. These platforms can also be used for the rapid synthesis of libraries of this compound derivatives for biological screening. The combination of flow chemistry and automation has the potential to significantly streamline the synthesis of this important building block.

Potential Applications in Supramolecular Chemistry and Materials Science

The rigid cyclopentane scaffold and the presence of two distinct functional groups in this compound make it an attractive building block for supramolecular chemistry and materials science.

In supramolecular chemistry, the amino and nitrile groups can act as hydrogen bond donors and acceptors, respectively, enabling the formation of well-defined, self-assembled structures. rsc.orgnih.govrsc.orgnih.govyoutube.com By modifying these functional groups, it is possible to tune the intermolecular interactions and control the assembly of molecules into complex architectures such as polymers, gels, and liquid crystals. The chirality of this compound can also be used to induce chirality in the resulting supramolecular assemblies.

In materials science, derivatives of cyclopentanecarbonitrile (B127170) have been explored for applications in polymer chemistry. The nitrile group can be polymerized or used as a reactive handle for grafting other polymers. The resulting materials could exhibit unique thermal, mechanical, or optical properties. The incorporation of the rigid and chiral cyclopentane unit into a polymer backbone could lead to materials with interesting chiroptical properties or enhanced thermal stability. The development of functional materials based on this compound is a promising area for future research.

Q & A

Q. What are common synthetic routes for 3-Aminocyclopentanecarbonitrile, and how can researchers optimize reaction conditions?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization of nitrile-containing precursors or functional group transformations. For example, a related cyclopentane-carbonitrile derivative was synthesized via condensation reactions using acetic acid as a solvent and catalyst . Key steps include:
  • Selection of starting materials (e.g., bromophenyl acrylonitrile derivatives).
  • Use of catalysts (e.g., trifluoroacetic acid) to enhance reaction efficiency.
  • Optimization of temperature and solvent polarity to improve yield .
    Researchers should perform kinetic studies and monitor intermediates via TLC or HPLC to adjust reaction parameters.

Q. How can the structural integrity of this compound be validated?

  • Methodological Answer : Characterize the compound using:
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the cyclopentane backbone and amino/cyano group positions .
  • X-ray crystallography : Resolve bond angles and stereochemistry for absolute configuration verification (e.g., similar pyridine-carbonitrile structures were resolved using this method) .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow these guidelines:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, face shields, and EN 166-certified safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Decontamination : Wash contaminated gloves with ethanol before disposal; avoid direct skin contact during removal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data for this compound derivatives?

  • Methodological Answer : Address inconsistencies by:
  • Cross-validation : Compare data across multiple techniques (e.g., NMR, IR, HPLC) to identify outliers .
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts and match experimental results .
  • Sample purity : Re-crystallize or chromatographically purify samples to eliminate impurities causing spectral noise .

Q. What strategies enhance the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Modify the scaffold to optimize binding:
  • Functional group tuning : Introduce electron-withdrawing groups (e.g., halogens) to the cyclopentane ring to enhance hydrogen bonding with active sites .
  • Stereochemical control : Synthesize enantiopure forms via chiral catalysts and assess activity differences using in vitro assays .
  • Molecular docking : Screen derivatives against target protein structures (e.g., kinase domains) to prioritize synthesis .

Q. How can reaction yields be improved in large-scale syntheses without compromising purity?

  • Methodological Answer : Implement these process optimizations:
  • Catalyst screening : Test Brønsted acids (e.g., ytterbium perfluorooctanoate) to accelerate cyclization steps .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
  • Flow chemistry : Scale up using continuous flow systems to maintain consistent temperature and mixing .

Q. What methodologies ensure reproducibility in synthesizing enantiomerically pure this compound?

  • Methodological Answer : Ensure reproducibility by:
  • Detailed documentation : Record exact molar ratios, solvent grades, and reaction times .
  • Chiral HPLC : Verify enantiomeric excess (>98%) post-synthesis .
  • Collaborative validation : Share protocols with independent labs to confirm reproducibility .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Assess stability via:
  • Accelerated degradation studies : Expose the compound to heat (40–60°C), light, and humidity, then monitor decomposition via LC-MS .
  • Long-term storage : Store in amber vials under inert gas (N2_2) at –20°C to prevent oxidation .

Data Reporting and Compliance

Q. What analytical criteria should be met when reporting purity in publications?

  • Methodological Answer : Include:
  • Chromatographic data : HPLC/GC traces with retention times and peak area percentages (purity ≥95%) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
  • Batch-specific details : Manufacturer, CAS RN, and lot number for traceability .

Q. How can computational models predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
    Utilize:
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular dynamics simulations : Model solvation effects and transition states to identify kinetic barriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.